molecular formula C17H13Cl2F3N2O4 B2573092 methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate CAS No. 338966-51-1

methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate

Cat. No.: B2573092
CAS No.: 338966-51-1
M. Wt: 437.2
InChI Key: CSYJIKGFNMYCTD-FPLPWBNLSA-N
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Description

Methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of multiple functional groups, including dichlorophenyl, dimethylamino, trifluoromethyl, and oxazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the oxazole ring: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the oxazole ring.

    Introduction of the dichlorophenyl group: This step involves the substitution of a suitable precursor with 2,6-dichlorophenyl group using reagents such as 2,6-dichlorobenzoyl chloride.

    Addition of the dimethylamino group:

    Incorporation of the trifluoromethyl group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to achieve higher yields and purity. This can include the use of advanced techniques such as flow chemistry, microwave-assisted synthesis, and continuous processing to enhance reaction efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(2,6-dichlorophenyl)-5-[(1Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxid

Properties

IUPAC Name

methyl 3-(2,6-dichlorophenyl)-5-[(Z)-1-(dimethylamino)-4,4,4-trifluoro-3-oxobut-1-en-2-yl]-1,2-oxazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13Cl2F3N2O4/c1-24(2)7-8(15(25)17(20,21)22)14-12(16(26)27-3)13(23-28-14)11-9(18)5-4-6-10(11)19/h4-7H,1-3H3/b8-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSYJIKGFNMYCTD-FPLPWBNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC)C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(/C1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)OC)\C(=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13Cl2F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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